DiZPK Hydrochloride
Overview
Description
DiZPK Hydrochloride is a photoreactive lysine analog containing a photoactivated diaziridine functional group. This compound is primarily used as a photocrosslinker to facilitate covalent photocrosslinking of protein-protein interactions in both prokaryotic and eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DiZPK Hydrochloride is synthesized by incorporating a diaziridine functional group into a lysine analog. The preparation involves the genetic incorporation of DiZPK into proteins using a site-specific incorporation system. This system utilizes a modified pyrrolysine-tRNA synthetase/tRNA pair to introduce DiZPK at specific positions within proteins .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same genetic incorporation techniques. The process includes the expression of proteins in bacterial or mammalian cells, followed by purification and incorporation of DiZPK at desired positions. The final product is then purified and characterized to ensure high purity and functionality .
Chemical Reactions Analysis
Types of Reactions
DiZPK Hydrochloride undergoes photocrosslinking reactions upon exposure to ultraviolet light (365 nm). This reaction forms covalent bonds between proteins, allowing for the identification of direct protein-protein interactions .
Common Reagents and Conditions
Reagents: this compound, proteins of interest, ultraviolet light source.
Conditions: Neutral pH, exposure to 365 nm ultraviolet light for varying time periods (typically 1-3 minutes).
Major Products
The major products of these reactions are covalently crosslinked protein complexes, which can be analyzed using techniques such as SDS-PAGE and immunoblotting .
Scientific Research Applications
DiZPK Hydrochloride is widely used in scientific research for the following applications:
Chemistry: Studying protein-protein interactions and protein folding mechanisms.
Biology: Investigating cellular processes and protein networks in living cells.
Medicine: Identifying potential drug targets and understanding disease mechanisms.
Industry: Developing new biotechnological tools and methods for protein engineering
Mechanism of Action
DiZPK Hydrochloride exerts its effects through the photoactivation of its diaziridine functional group. Upon exposure to ultraviolet light, the diaziridine group forms reactive intermediates that covalently bond with nearby proteins. This mechanism allows for the capture of transient protein-protein interactions and the stabilization of protein complexes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolysine: A naturally occurring amino acid used in genetic code expansion.
Azidohomoalanine: A methionine analog used for bioorthogonal labeling.
Benzophenone: A photoreactive compound used for protein crosslinking
Uniqueness
DiZPK Hydrochloride is unique due to its high efficiency and specificity in photocrosslinking protein-protein interactions. Its diaziridine functional group provides a short and flexible linker, minimizing the impact on protein function and allowing for the analysis of native protein states .
Biological Activity
DiZPK Hydrochloride is a synthetic compound that serves as a photoreactive lysine analog, primarily utilized in biological research to study protein-protein interactions through covalent photocrosslinking. Its unique chemical structure, which includes a diaziridine functional group, allows it to form stable covalent bonds with proteins upon exposure to UV light. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound (CAS No.: 2349295-23-2) is characterized by its ability to undergo photochemical activation. Upon irradiation with UV light (365 nm), the diaziridine moiety generates reactive carbenes that can covalently bond with nearby amino acids in proteins, particularly lysine residues. This property allows researchers to capture transient protein-protein interactions in living cells.
Key Features:
- Photoreactivity : The diaziridine group activates under UV light to form reactive intermediates.
- Crosslinking Efficiency : DiZPK exhibits high crosslinking efficiency, achieving over 60% within one minute and exceeding 80% within three minutes of UV exposure .
- Minimal Functional Disruption : The short linker structure reduces interference with the target protein's function, making it an effective tool for probing interactions without significant alteration of protein behavior .
Applications in Research
This compound is extensively used in proteomics and molecular biology for studying protein interactions. Its applications include:
- Protein-Protein Interaction Studies : By incorporating DiZPK into proteins, researchers can identify interacting partners under physiological conditions. For instance, studies have shown that DiZPK can effectively crosslink substrates of the chaperone HdeA in E. coli, revealing important interactions that occur during stress responses .
- Genetic Code Expansion : As a derivative of pyrrolysine, DiZPK can be used in genetic codon expansion technologies. It allows for the incorporation of non-natural amino acids into proteins at specific sites, facilitating detailed studies on protein function and interaction dynamics .
Case Study 1: Protein Interaction Mapping in E. coli
In a study utilizing DiZPK to analyze the substrate interactions of HdeA under acidic conditions, mass spectrometry identified two critical periplasmic partners—DegP and SurA—that interact with HdeA. These findings underscore the utility of DiZPK in elucidating complex protein networks involved in bacterial stress responses .
Case Study 2: OmpA-RcsF Interaction
Another significant application involved using DiZPK to study the interaction between OmpA and RcsF proteins. DiZPK was incorporated into various mutants of RcsF, demonstrating its ability to form covalent complexes with OmpA when exposed to UV light. This study highlighted the potential of DiZPK for mapping interaction sites within protein domains .
Comparative Analysis of Crosslinking Agents
To better understand the advantages of this compound, a comparison with other commonly used photocrosslinkers is presented below:
Feature | This compound | Other Photocrosslinkers |
---|---|---|
Crosslinking Efficiency | High (>80% in 3 min) | Variable |
Functional Disruption | Minimal | Moderate to High |
Photochemical Activation | UV (365 nm) | UV or Visible Light |
Application Versatility | Broad (proteomics, genetic code expansion) | Limited |
Properties
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3.ClH/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19;/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20);1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAFSXMDCAPICY-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.